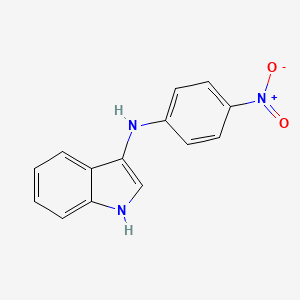
2-(4-bromophenyl)-2-oxoethyl N-benzoylglycinate
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl N-benzoylglycinate, also known as Boc-L-Phenylalanine-4-Bromo-Phenyl-Ester, is a chemical compound that has been extensively used in scientific research. It is a derivative of phenylalanine, an essential amino acid, and has shown potential in various biochemical and physiological applications. In
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-benzoylglycinate is not well understood. However, it is believed to act as a substrate for various enzymes, including proteases and peptidases, which cleave the compound to release the active moiety. The active moiety can then interact with the target protein or receptor, leading to the desired biological effect.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl N-benzoylglycinate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to exhibit antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-bromophenyl)-2-oxoethyl N-benzoylglycinate in lab experiments include its relatively simple synthesis method and its potential in the development of new drugs and materials. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(4-bromophenyl)-2-oxoethyl N-benzoylglycinate. One of the potential areas of research is the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. The compound can also be used in the development of new materials for drug delivery and tissue engineering applications. Additionally, the mechanism of action of the compound needs to be further elucidated to better understand its biological effects.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-oxoethyl N-benzoylglycinate has been widely used in scientific research as a building block for the synthesis of various peptides and peptidomimetics. It has shown potential in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound has also been used in the development of new materials for drug delivery and tissue engineering applications.
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-benzamidoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c18-14-8-6-12(7-9-14)15(20)11-23-16(21)10-19-17(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZLICIMDYSWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967274 | |
| Record name | N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]-2-oxoethyl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)acetate | |
CAS RN |
7510-50-1, 5281-14-1 | |
| Record name | NSC405696 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]-2-oxoethyl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



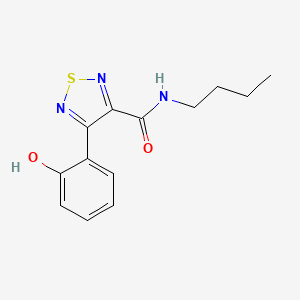
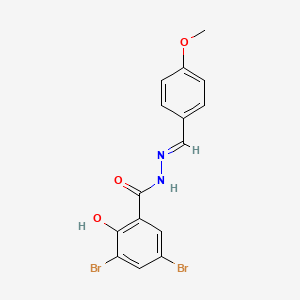
amino]benzoic acid](/img/structure/B3837000.png)
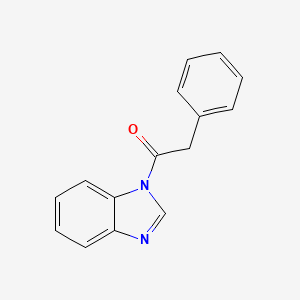
![3-bromo-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837012.png)
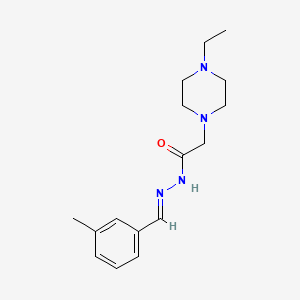
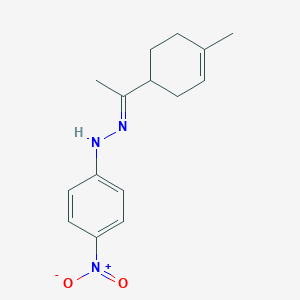
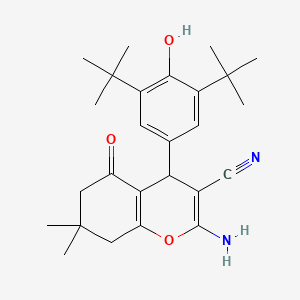
![ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B3837047.png)

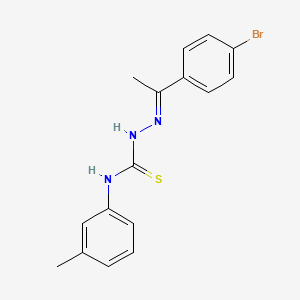
![2-(1-azepanyl)-N'-[(4-bromo-2-thienyl)methylene]acetohydrazide](/img/structure/B3837079.png)
